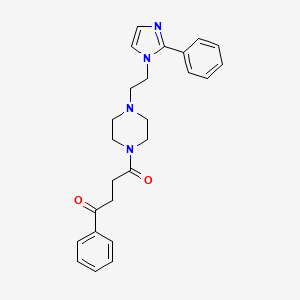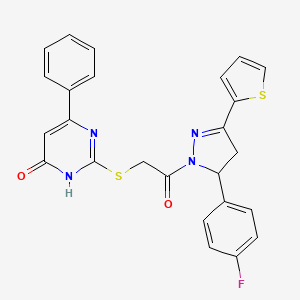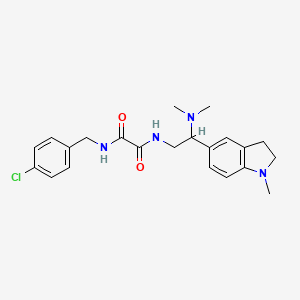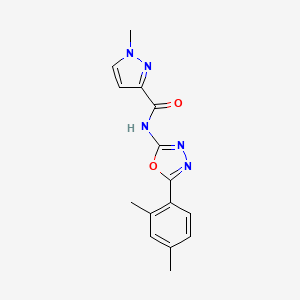
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with several functional groups, including an oxadiazole ring and a pyrazole ring, both of which are heterocyclic compounds containing nitrogen. The presence of these rings could suggest that this compound has potential biological activity, as many drugs and bioactive molecules contain similar structures .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and pyrazole rings. This could potentially be achieved through cyclization reactions involving precursors containing the appropriate functional groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains several rings and functional groups. These include a 1,3,4-oxadiazole ring and a 1H-pyrazole ring, both of which are five-membered rings containing nitrogen atoms. The compound also contains a carboxamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole and pyrazole rings might participate in electrophilic substitution reactions, while the carboxamide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
- N-(2,4-Dimethylphenyl)formamide (the precursor to our compound) finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It serves as a building block for various polymers, including:
- Research has shown that these metabolites, including 2,4-dimethylaniline , exhibit potent neurotoxic effects .
Organic Synthesis and Polymer Chemistry
Neurotoxicity Studies
Photostabilizers and UV Absorbers
Zukünftige Richtungen
The study of compounds containing oxadiazole and pyrazole rings is an active area of research, given their prevalence in bioactive molecules. Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .
Wirkmechanismus
Target of Action
The compound, also known as N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, primarily targets the alpha-adrenergic receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure .
Mode of Action
The compound acts as an agonist at the alpha-adrenergic receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It also interacts with octopamine receptors of the central nervous system and inhibits monoamine oxidases and prostaglandin synthesis . These interactions result in overexcitation, leading to paralysis and death in insects .
Biochemical Pathways
The activation of alpha-adrenergic receptors triggers a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects various downstream pathways, including the regulation of ion channels and the modulation of neurotransmitter release .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The activation of alpha-adrenergic receptors by the compound leads to various molecular and cellular effects. This includes changes in ion channel activity, neurotransmitter release, and cellular excitability. In insects, these changes result in overexcitation, paralysis, and ultimately death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s insolubility in water may affect its distribution in aquatic environments. Additionally, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and activity .
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-5-11(10(2)8-9)14-17-18-15(22-14)16-13(21)12-6-7-20(3)19-12/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINLQFAHAMDIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

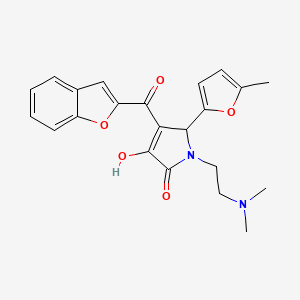
![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)
![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)
![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)

